Magnesium linoleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5460-94-6 |
|---|---|
Molecular Formula |
C36H62MgO4 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
magnesium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
InChI Key |
OUCWKVJZEFNZQE-GRVYQHKQSA-L |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mg+2] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Studies
Traditional and Novel Chemical Synthesis Routes for Magnesium Linoleate (B1235992)
The chemical synthesis of magnesium linoleate can be approached through several pathways, ranging from established industrial processes to more recent, efficient methods designed to overcome the limitations of their predecessors.
A novel method for synthesizing this compound utilizes a quantitative amount of carbon dioxide in a sealed autoclave system. acs.orgacs.org This process is designed to improve the utilization efficiency of carbon dioxide and allows for more precise calculation of the required amount through pressure and volume measurements. acs.orgacs.org In this synthesis, linoleic acid is reacted with an active form of magnesium oxide (active-60 MgO) in the presence of promoters like methanol (B129727) and a solvent such as xylene. acs.orgresearchgate.net The mixture is first held at a lower temperature (around 50 °C) for an initial reaction phase before being heated to 60-65 °C for the carbonation step, where a measured quantity of CO2 is introduced. acs.org This technique is presented as a potential general method for producing various organic acid magnesium salts. acs.orgacs.org The primary advantage of this approach is that it mitigates some of the mass transfer problems inherent in traditional multiphase reaction systems (gas, liquid, and solid). acs.org
Traditional synthesis of metallic soaps like this compound typically follows one of two main routes: the direct process or the indirect process. fao.org The direct process involves the direct reaction of a fatty acid (linoleic acid) with a magnesium source, such as magnesium oxide. fao.org The indirect process, also known as precipitation or double decomposition, first involves the saponification of the fatty acid with sodium hydroxide (B78521) to form a sodium soap. Subsequently, a magnesium salt solution (e.g., magnesium chloride) is added to precipitate the insoluble this compound. neu.edu.tr
The novel quantitative carbon dioxide method offers distinct advantages over these traditional pathways. Traditional methods are often multiphase reactions with associated mass transfer challenges, particularly during the carbonation step which is crucial for producing overbased detergents with a high total base number (TBN). acs.org The quantitative CO2 method, by using a sealed system, enhances the efficiency of carbon dioxide use and provides better control over the reaction. acs.orgacs.org While effective for magnesium salts, this specific quantitative CO2 method was found to be unsuitable for synthesizing analogous calcium salt detergents. acs.org Different chemical methods, such as sol-gel, hydrothermal, and combustion synthesis, are also employed for producing other magnesium nanoparticles, and they result in materials with varying properties like particle size, surface area, and crystallinity. mdpi.comresearchgate.net
| Synthetic Pathway | Description | Key Reactants | Advantages | Disadvantages |
|---|---|---|---|---|
| Indirect Process (Precipitation) | Two-step process involving saponification followed by precipitation. neu.edu.tr | Linoleic Acid, Sodium Hydroxide, Magnesium Salt (e.g., MgCl2) | Well-established method. | Multiple steps; potential for impurities from side reactions. |
| Direct Process | Direct reaction of the fatty acid with a magnesium source. fao.org | Linoleic Acid, Magnesium Oxide | Simpler, one-step reaction. | Can have mass transfer limitations. acs.org |
| Quantitative CO2 Method | Reaction in a sealed autoclave with a measured amount of CO2. acs.orgacs.org | Linoleic Acid, Active Magnesium Oxide, Carbon Dioxide | High CO2 utilization efficiency; improved reaction control. acs.org | Requires specialized equipment (autoclave). acs.org |
Enzymatic Synthesis and Biocatalytic Approaches for Linoleate Derivatives
Biocatalysis offers an alternative, often more selective and environmentally friendly, route to producing derivatives of linoleic acid. These methods utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.
Certain microorganisms are capable of converting linoleic acid into valuable derivatives, most notably conjugated linoleic acid (CLA). mdpi.com Rumen bacteria, such as Butyrivibrio fibrisolvens, and various species of lactic acid bacteria (LAB), including Lactiplantibacillus plantarum (formerly Lactobacillus plantarum), are efficient producers of CLA. mdpi.commdpi.com This biotransformation is considered a detoxification mechanism for the bacteria, converting unsaturated fatty acids to less toxic forms. medcraveonline.com The key enzyme responsible for this conversion is linoleate isomerase, which catalyzes the isomerization of linoleic acid's double bonds to form conjugated systems. medcraveonline.com The primary CLA isomers produced are cis-9, trans-11 and trans-10, cis-12. mdpi.com Microbial biosynthesis is viewed as an environmentally benign approach to CLA production, though challenges in yield and cost can hinder industrial-scale application. mdpi.com
| Microorganism | Substrate | Primary Product | Key Enzyme | Reference |
|---|---|---|---|---|
| Lactiplantibacillus plantarum | Linoleic Acid | Conjugated Linoleic Acid (CLA) | Linoleate Isomerase | mdpi.commdpi.com |
| Butyrivibrio fibrisolvens | Linoleic Acid | Conjugated Linoleic Acid (CLA) | Linoleate Isomerase | mdpi.com |
| Roseburia spp. | Linoleic Acid | Vaccenic Acid / 10-hydroxy-18:1 | Not specified | nih.gov |
| Bifidobacterium spp. | Linoleic Acid | Conjugated Linoleic Acid (CLA) | Not specified | mdpi.com |
Isolated enzymes, particularly lipases, are widely used to catalyze esterification and transesterification reactions to produce linoleate esters. nih.govresearchgate.net These enzymatic methods are valued for their high selectivity and mild reaction conditions, which prevent the degradation of sensitive molecules. mdpi.com For example, L-ascorbyl linoleate has been synthesized via lipase-catalyzed esterification of L-ascorbic acid and linoleic acid in a non-aqueous medium. nih.govnih.gov Similarly, bornyl linoleate was synthesized with high yield (92.62%) through the esterification of borneol and linoleic acid in a solvent-free system using AYS lipase (B570770). researchgate.net Lipases such as Novozym 435 (immobilized Candida antarctica lipase B) are frequently employed and have proven effective in synthesizing various esters, including vitamin E linoleate and CLA-enriched triacylglycerols. mdpi.commdpi.com The efficiency of these reactions is influenced by factors such as the choice of enzyme, substrate molar ratio, water activity, and reaction medium. researchgate.netmdpi.com
Mechanisms of Formation of Linoleate-Magnesium Complexes
The formation of a linoleate-magnesium complex involves the interaction between the carboxylate group of the linoleic acid anion (linoleate) and a magnesium cation (Mg²⁺). This results in an ionic bond, forming the salt, this compound. The precise nature of these complexes can be investigated using techniques such as mass spectrometry. Studies on ternary magnesium complexes of unsaturated fatty acids, including linoleate, formed in the gas phase show that the magnesium ion interacts with the fatty acid. mdpi.com Unlike complexes with transition metals like nickel or platinum, ternary magnesium complexes with unsaturated fatty acids can fragment in a way that reveals the location of the double bonds within the hydrocarbon chain. mdpi.com This suggests a specific interaction mechanism where the magnesium ion's coordination influences the stability and fragmentation pattern of the fatty acid chain, a characteristic not observed with several other metals. mdpi.com The formation of the primary salt involves the deprotonation of the carboxylic acid group of linoleic acid and its subsequent ionic bonding with the divalent magnesium ion, typically resulting in a structure with two linoleate anions per magnesium cation to achieve charge neutrality.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for generating a unique "molecular fingerprint" of magnesium linoleate (B1235992). These methods probe the vibrational modes of the molecule's constituent bonds, which are sensitive to the local chemical environment and molecular structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Magnesium Linoleate
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, exciting molecular vibrations such as stretching and bending. In the context of this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm the presence of the linoleate carboxylate group and its interaction with the magnesium ion.
The formation of magnesium stearate (B1226849), a related magnesium dicarboxylate, from the interaction of thioctic acid and magnesium stearate has been studied using FT-IR. csfarmacie.cz This study demonstrated that the formation of an intermolecular complex could be observed through changes in the FT-IR spectrum, particularly the disappearance of the band around 3400 cm⁻¹ associated with the OH groups of water molecules, indicating their substitution. csfarmacie.cz Similar principles apply to the characterization of this compound. For instance, in studies of magnesium stearate, FT-IR spectra show characteristic peaks for C-H stretching around 2916 cm⁻¹ and 2854 cm⁻¹, and a significant peak for the symmetrical carboxylate (COO-) stretching vibration at approximately 1464 cm⁻¹. researchgate.net The interaction between the carboxylate groups of the linoleate anions and the Mg²⁺ ion is a key feature, influencing the position and intensity of the carboxylate stretching frequencies compared to free linoleic acid.
Synchrotron-based FT-IR has been utilized to study the decomposition of magnesium borohydride (B1222165), highlighting the capability of this technique to probe the structure of magnesium-containing compounds. unit.no The use of a synchrotron source allows for high-resolution spectra, which can be crucial for resolving overlapping peaks and identifying subtle structural changes. unit.no
Fourier Transform Raman (FT-Raman) Spectroscopy for this compound
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C double bonds of the linoleate chain and the symmetric stretch of the carboxylate group are expected to give rise to strong Raman signals.
A Raman spectroscopic method has been developed for the detection and quantification of magnesium stearate in pharmaceutical blends. pharmtech.com This method utilizes the band at 2848 cm⁻¹, corresponding to the symmetric stretch of the methylene (B1212753) groups, and has a detection limit of about 0.1% (w/w). pharmtech.com Such a method could be adapted for the analysis of this compound. Furthermore, Raman spectroscopy has been used to identify different carbonate and phosphate (B84403) compounds on the surface of magnesium alloys, with characteristic peaks around 1060 cm⁻¹, 1097 cm⁻¹, and 1123 cm⁻¹. mdpi.com
Investigation of Magnesium Ion Imprints in Vibrational Spectra
The presence of the magnesium ion (Mg²⁺) significantly influences the vibrational spectra of the linoleate anion. This interaction, often referred to as an "ion imprint," can be observed as shifts in the vibrational frequencies of the carboxylate group and other nearby bonds.
In studies of hydrated magnesium ions, a distinct peak at approximately 355 cm⁻¹ in the Raman spectrum has been identified and assigned to the Mg-O stretching motion. nih.gov This indicates a strong interaction between the magnesium ion and the oxygen atoms of surrounding water molecules, which can be analogous to the Mg-O interaction in this compound. nih.gov The partially covalent character of the Mg-O bond has been confirmed through computational studies. nih.gov
Furthermore, FT-IR studies on magnesium-containing carbonate phases have shown that the substitution of Ca²⁺ by Mg²⁺ leads to a continuous increase in the wavenumber of specific band locations. spectroscopyonline.com This demonstrates the sensitivity of vibrational frequencies to the coordinating cation. Similarly, in the context of tRNA, the formation of contact ion pairs between Mg²⁺ and phosphate groups induces a differential absorption band around 1270 cm⁻¹ in the infrared spectrum, which is proportional to the Mg²⁺ concentration. nih.gov These findings underscore how the electrostatic interactions and coordination of the magnesium ion leave a distinct and measurable imprint on the vibrational spectra of the associated anion.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of molecules in both solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the connectivity of atoms and their spatial arrangement.
Proton (¹H) and Carbon-13 (¹³C) NMR for Linoleate Moiety
¹H and ¹³C NMR are fundamental for characterizing the linoleate portion of this compound. These techniques provide a detailed map of the hydrogen and carbon atoms within the fatty acid chain.
¹H NMR: The ¹H NMR spectrum of a linoleate moiety exhibits characteristic signals that allow for the identification of its key structural features. mdpi.com Olefinic protons of the double bonds typically resonate in the region of δ 5.3-5.4 ppm. mdpi.com The bis-allylic methylene protons, located between the two double bonds, appear as a distinct multiplet around δ 2.7-2.8 ppm. mdpi.com Allylic methylene protons, adjacent to the double bonds, are found near δ 2.0-2.1 ppm, while the terminal methyl group protons give a triplet signal at approximately δ 0.8-0.9 ppm. mdpi.com
¹³C NMR: The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carboxyl carbon resonates at the downfield end of the spectrum. The unsaturated carbons of the double bonds in linoleate appear in the range of δ 127.0-136.0 ppm. researchgate.netresearchgate.net Specifically, for methyl linoleate, the C-9, C-10, C-12, and C-13 carbons are observed at approximately δ 127.9, δ 130.0, δ 128.0, and δ 130.1 ppm, respectively. researchgate.net The aliphatic carbons of the methylene and methyl groups resonate in the upfield region from δ 14.0 to δ 44.0 ppm. researchgate.net NMR techniques are powerful for quantitative analysis as well, for example, in determining the relative amounts of different fatty acids in a mixture. nih.gov
Table 1: Characteristic ¹H NMR Chemical Shifts for the Linoleate Moiety
| Protons | Chemical Shift (ppm) |
|---|---|
| Olefinic (-CH=CH-) | 5.3-5.4 mdpi.com |
| Bis-allylic (-CH=CH-CH₂-CH=CH-) | 2.7-2.8 mdpi.com |
| Allylic (-CH₂-CH=CH-) | 2.0-2.1 mdpi.com |
| Terminal methyl (-CH₃) | 0.8-0.9 mdpi.com |
Table 2: Characteristic ¹³C NMR Chemical Shifts for the Linoleate Moiety
| Carbon | Chemical Shift (ppm) |
|---|---|
| Olefinic (=CH-) | 127.0-136.0 researchgate.netresearchgate.net |
| Aliphatic (-CH₂-, -CH₃) | 14.0-44.0 researchgate.net |
Solid-State NMR for this compound Forms
Solid-state NMR (ssNMR) is crucial for characterizing this compound in its solid, crystalline, or amorphous forms. Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions such as dipolar coupling and quadrupolar interactions. wikipedia.org
For this compound, ²⁵Mg ssNMR would be particularly informative. However, ²⁵Mg is a quadrupolar nucleus with a low natural abundance and a low gyromagnetic ratio, which makes its detection challenging. researchgate.net Despite these difficulties, advancements in ssNMR techniques, such as performing experiments at ultrahigh magnetic fields and using specialized pulse sequences like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG), have made the acquisition of ²⁵Mg ssNMR spectra more feasible. researchgate.netrsc.org
The ²⁵Mg NMR parameters, such as the quadrupolar coupling constant, are sensitive to the local coordination environment of the magnesium ion. researchgate.net Studies on various magnesium compounds have shown that the observed chemical shifts for ²⁵Mg typically fall between -15 and +25 ppm. rsc.org The spectra are often dominated by quadrupolar effects when the magnesium ion is in a non-cubic environment. rsc.org First-principles calculations can be used in conjunction with experimental data to aid in the assignment of spectra and to understand the relationship between NMR parameters and the structure. rsc.org These ssNMR approaches would provide valuable insights into the coordination of the magnesium ion by the carboxylate groups of the linoleate anions and the packing of the molecules in the solid state.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of mass-to-charge ratios, it provides unequivocal evidence of the compound's identity and the connectivity of its constituent atoms.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing coordination complexes and macromolecules like this compound, as it minimizes fragmentation during the ionization process. wikipedia.orglibretexts.org In a typical ESI-MS analysis, a solution of the sample is sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are directed into the mass analyzer.
For this compound, ESI-MS in positive ion mode would be expected to produce a prominent ion corresponding to the magnesium cation complexed with a single linoleate anion, [Mg(C₁₈H₃₁O₂)]⁺. The detection of this ion provides direct confirmation of the molecular association between magnesium and linoleic acid. Other adducts, such as those with sodium ([M+Na]⁺), may also be observed depending on the solvent system and sample purity. nih.gov
Tandem mass spectrometry (MS/MS) can be coupled with ESI to induce and analyze fragmentation patterns. nih.gov By selecting the parent ion ([Mg(C₁₈H₃₁O₂)]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation of the linoleate chain provides structural information, helping to confirm the identity of the fatty acid component. researchgate.net
Table 1: Expected ESI-MS Data for this compound
| Ion Species | Theoretical Mass-to-Charge Ratio (m/z) | Analysis Mode | Information Provided |
| [Mg(C₁₈H₃₁O₂)]⁺ | 303.22 | Positive Ion | Confirms the formation of the 1:1 magnesium-linoleate complex. |
| [C₁₈H₃₁O₂]⁻ | 279.23 | Negative Ion | Identifies the deprotonated linoleate anion. |
| [Mg(C₁₈H₃₁O₂)(C₁₈H₃₂O₂)+Na]⁺ | 609.46 | Positive Ion | Possible adduct indicating the neutral molecule. |
High-Resolution Mass Spectrometry (HRMS) provides mass measurements with extremely high accuracy and resolving power, typically to within a few parts per million (ppm). umb.edulcms.cz This capability is crucial for the unambiguous determination of a compound's elemental formula from its exact mass. In the context of metabolomics or complex mixture analysis, HRMS can distinguish this compound from other endogenous or exogenous compounds that may have the same nominal mass but different elemental compositions. pharmaron.comanimbiosci.org
When analyzing biological or environmental samples, LC-HRMS (Liquid Chromatography-HRMS) is often employed. scirp.org Chromatography separates the components of the mixture before they enter the mass spectrometer, and the subsequent HRMS analysis provides highly accurate mass data for each component. nih.gov For this compound, HRMS would confirm the elemental formula C₃₆H₆₂MgO₄ by measuring its mass with very low error, thus elevating the confidence in its identification. lcms.cz This precision is also vital for identifying potential metabolites or degradation products, such as various linoleic acid oxides, in complex matrices. mdpi.com
Table 2: Illustrative HRMS Data for the Molecular Ion of this compound
| Parameter | Value | Significance |
| Elemental Formula | C₃₆H₆₂MgO₄ | Derived from accurate mass measurement. |
| Theoretical Exact Mass | 582.4438 u | Calculated mass for the specified elemental formula. |
| Measured Exact Mass | 582.4435 u | Hypothetical experimental result from an HRMS instrument. |
| Mass Error | -0.5 ppm | Difference between theoretical and measured mass, indicating high accuracy. |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of crystalline materials. usk.ac.id When a beam of X-rays strikes a crystalline sample, the rays are scattered in specific directions, creating a diffraction pattern of constructive and destructive interference. This pattern is unique to the material's crystal lattice.
The XRD analysis of this compound powder would reveal whether the compound exists in a crystalline or amorphous state. utar.edu.my If crystalline, the positions and intensities of the diffraction peaks in the resulting pattern can be used to determine its crystal structure, including the lattice parameters (the dimensions of the unit cell) and the arrangement of molecules within the crystal. researchgate.net Studies on related materials like magnesium oxide and other metal soaps show that XRD can effectively characterize their crystalline nature. uni.edursc.org Furthermore, the width of the diffraction peaks can be used to estimate the average size of the crystallites via the Scherrer equation, providing insight into the material's microstructure. uni.edu
Table 3: Hypothetical XRD Data for Crystalline this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Miller Indices (hkl) | Interpretation |
| 5.2° | 17.0 | (100) | Indicates a layered structure with long-range order. |
| 10.4° | 8.5 | (200) | Higher-order reflection of the primary layered spacing. |
| 21.5° | 4.1 | (110) | Relates to the lateral packing of the hydrocarbon chains. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, providing information about its electronic transitions. bioglobax.com When a molecule absorbs light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. libretexts.org The wavelength of maximum absorbance (λmax) corresponds to the energy difference between these orbitals.
For this compound, the chromophore responsible for UV absorption is the linoleate moiety, which contains two carbon-carbon double bonds. pressbooks.pub Although these double bonds are typically non-conjugated in the native molecule, they can still undergo π → π* electronic transitions upon absorption of UV radiation. researchgate.net The energy required for these transitions falls within the UV range, typically below 250 nm. The presence of the magnesium ion, forming a salt with the carboxylate group, is expected to have a minimal effect on the λmax of the π → π* transitions located in the hydrocarbon tail, but it could influence transitions involving the carboxylate group itself. The resulting spectrum is generally broad and can be used for quantitative analysis based on the Beer-Lambert law. researchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax Range (nm) | Molecular Orbital Change |
| π → π | 200 - 230 | Promotion of an electron from a π bonding orbital to a π antibonding orbital. |
| n → π | 210 - 240 | Promotion of a non-bonding electron (from carboxylate oxygen) to a π antibonding orbital. |
Photoelectron Spectroscopy for Electronic Structure
Photoelectron Spectroscopy (PES) is a surface-sensitive technique that provides direct information about the electronic structure of a material. libretexts.org It operates by irradiating a sample with high-energy photons (X-rays in XPS or UV light in UPS) and measuring the kinetic energy of the electrons ejected from the material. researchgate.net By applying the principle of energy conservation, the binding energy of these electrons within the material can be determined.
X-ray Photoelectron Spectroscopy (XPS) is used to probe core-level electrons, providing information about the elemental composition and the chemical (oxidation) state of the atoms. For this compound, XPS would show distinct peaks for Mg 1s, O 1s, and C 1s electrons. The precise binding energy of the Mg 1s peak would confirm the +2 oxidation state of the magnesium ion. The O 1s spectrum could be deconvoluted to distinguish between oxygen atoms in the carboxylate group and any potential surface oxidation. rsc.org
Ultraviolet Photoelectron Spectroscopy (UPS) uses lower-energy photons to probe the valence electron levels, providing insight into the molecular orbitals involved in chemical bonding. libretexts.org The UPS spectrum of this compound would reveal the structure of the valence band, which is formed from the molecular orbitals of the linoleate chains and their interaction with the magnesium ion. This provides a detailed picture of the compound's electronic makeup. diva-portal.orgjkps.or.kr
Table 5: Anticipated XPS Binding Energies for this compound
| Core Level | Expected Binding Energy (eV) | Information Obtained |
| Mg 1s | ~1304 | Confirms the presence and +2 oxidation state of magnesium. |
| O 1s | ~531-533 | Identifies oxygen atoms and their chemical environment (e.g., carboxylate). |
| C 1s | ~285 (C-C/C-H), ~288 (O-C=O) | Differentiates between aliphatic carbon and carboxylate carbon. |
Computational and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and reactivity. For magnesium linoleate (B1235992), DFT calculations would model the interaction between the magnesium (Mg²⁺) cation and two linoleate anions.
Geometry Optimization and Electronic Structure Analysis
Geometry optimization calculations seek the lowest energy arrangement of atoms in a molecule, its most stable conformation. For magnesium linoleate, this would involve determining the bond lengths and angles, particularly around the carboxylate-magnesium core. Studies on related compounds, such as methyl linoleate, have been performed using DFT at the B3LYP/6-311++G(d,p) level to determine optimized structural parameters. researchgate.net In this compound, the ionic bond between the Mg²⁺ ion and the oxygen atoms of the two linoleate carboxylate groups would be the primary determinant of the core geometry. DFT calculations on various magnesium surfaces have established stable configurations and surface energies, which rely on the precise arrangement of Mg atoms. researchgate.net Similarly, calculations on hydrated magnesium clusters show Mg-O bond distances of approximately 2.112 Å in an octahedral geometry, which provides a reference for the expected bond lengths in this compound. aimspress.com
The electronic structure analysis would reveal how the electrons are distributed within the molecule. In the case of this compound, a significant charge separation is expected, with the magnesium atom holding a strong positive charge and the carboxylate oxygen atoms bearing negative charges. Mulliken charge analysis performed on methyl linoleate indicated that most carbon atoms carry negative charges, while hydrogen atoms are positive. researchgate.net For this compound, the Mg atom would be a key site of positive charge.
Optimized Geometrical Parameters for a Related Compound (Methyl Linoleate)
| Parameter | Bond | Value |
|---|---|---|
| Bond Length | C-C (weakest) | 1.54 Å researchgate.net |
| Bond Length | C=O | 1.21 Å researchgate.net |
| Bond Angle | O-C-O | 123.1° researchgate.net |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution of a molecule three-dimensionally, allowing for the prediction of how molecules interact. libretexts.org MEP analysis is crucial for identifying sites for electrophilic and nucleophilic attack. ajol.info The MEP surface is color-coded: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). libretexts.orguni-muenchen.de
For this compound, the MEP map would show intense negative potential (red) around the carboxylate oxygen atoms, highlighting them as the primary sites for interaction with the magnesium cation and other electrophiles. The area around the Mg²⁺ ion would exhibit a strong positive potential (blue). The long hydrocarbon tails of the linoleate molecules would show largely neutral potential (green/yellow), reflecting their nonpolar character. Studies on similar molecules confirm that the MEP is invaluable for predicting reactive behavior. researchgate.netnih.gov
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govmdpi.com
Frontier Molecular Orbital Data for Methyl Linoleate
| Parameter | Energy (eV) |
|---|---|
| E-HOMO | -6.2056 researchgate.net |
| E-LUMO | -1.2901 researchgate.net |
| Energy Gap (ΔE) | 4.9155 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer and intramolecular bonding interactions. It examines the delocalization of electron density between occupied Lewis-type orbitals (bonds or lone pairs) and unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). aimspress.com The stabilization energy (E⁽²⁾) associated with these interactions quantifies their strength.
For this compound, NBO analysis would be critical for quantifying the nature of the Mg-O bond. It would reveal the charge transfer from the lone pair orbitals of the linoleate's oxygen atoms to the unoccupied orbitals of the Mg²⁺ ion. Studies of hydrated magnesium complexes ([Mg(H₂O)₆]²⁺) have shown significant charge transfer from the oxygen lone pairs to the magnesium ion, with stabilization energies as high as 22.67 kcal/mol, confirming a strong interaction. aimspress.com This analysis would confirm the largely ionic, but partially covalent, character of the bonds within the this compound complex.
NBO Analysis for a Hydrated Magnesium Complex [Mg(H₂O)₆]²⁺
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O) | LP* (Mg) | 22.67 aimspress.com |
LP denotes a lone pair and LP denotes an antibonding (unoccupied) lone pair orbital.
Molecular Dynamics (MD) Simulations of this compound in Biological Mimics
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of systems. For this compound, MD simulations would be used to study its behavior in environments that mimic biological membranes. nih.gov
Simulations could predict how this compound molecules aggregate in aqueous or lipid environments and how they interact with phospholipid bilayers. Studies on related fatty acid soaps have shown that they can form structures like micelles or vesicles. researchgate.netresearchgate.net MD simulations of a fatty acid bilayer in the presence of Mg²⁺ ions revealed that the ions cause tighter packing of the fatty acid molecules by bridging the negatively charged head groups, which can lead to vesicle destabilization. researchgate.net Similar simulations for this compound would elucidate its role in membrane dynamics, its orientation within a membrane, and its potential to act as an ionophore or membrane-disrupting agent.
In Silico Modeling of Ligand-Receptor Interactions and Enzyme Binding Sites
In silico modeling, particularly molecular docking, is used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme, to form a stable complex. mdpi.commdpi.com This technique is fundamental in drug discovery and for understanding biochemical pathways.
This compound could be modeled as a ligand to investigate its interactions with various enzymes. Many enzymes require magnesium for their catalytic activity, and some have specific binding sites for lipids. nih.govbiorxiv.org Molecular docking studies could identify potential binding pockets for this compound on enzyme surfaces. The simulation would calculate the binding affinity (e.g., in kcal/mol) and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the magnesium ion. mdpi.com For example, studies on B. subtilis ferrochelatase identified a regulatory metal-binding site for Mg²⁺ that increases enzyme activity. researchgate.net In silico modeling could explore whether this compound could deliver the essential Mg²⁺ ion to such enzymes or if the entire molecule binds to allosteric sites, modulating enzyme function.
Thermodynamic Properties Calculation for this compound
The calculation of thermodynamic properties such as enthalpy of formation (ΔH), entropy (S), and Gibbs free energy (ΔG) is fundamental to predicting the stability and reactivity of a compound. These values can be determined computationally through various established methods.
Research Findings and Methodologies
Computational approaches like DFT are frequently used to predict the enthalpies of formation for a wide range of magnesium compounds. For instance, first-principles calculations have been successfully used to build an energetics database for numerous binary magnesium compounds, including those with silicon, copper, and tin. psu.edu In such studies, the total energy of the compound's stable crystal structure is calculated, and the enthalpy of formation is derived by comparing it to the energies of its constituent elements in their stable forms. psu.edu
For more complex systems, the CALPHAD method is a powerful tool for modeling thermodynamic properties and calculating phase diagrams for multi-component systems, including advanced magnesium alloys. researchgate.netfraunhofer.desemanticscholar.org This method uses Gibbs energy models for each phase, with parameters optimized from experimental data and first-principles calculations.
While specific, peer-reviewed computational studies detailing the thermodynamic properties of this compound are scarce, the principles can be illustrated by examining related magnesium compounds. For example, computational analysis of the dehydrogenation of magnesium borohydride (B1222165) (Mg(BH₄)₂) involved the calculation of enthalpy, Gibbs free energy, and entropy for the reaction pathway at various temperatures. osti.gov The results showed that the calculated enthalpy for forming a specific intermediate, Mg(B₃H₈)₂, was significantly higher than for other reaction pathways, and this was coupled with a smaller entropy change, leading to a large positive Gibbs free energy, indicating an unfavorable reaction. osti.gov
Illustrative Thermodynamic Data
To demonstrate the type of data generated from such computational investigations, the following tables provide calculated thermodynamic values for a reaction involving a different magnesium compound, as detailed in a computational study. osti.gov This data is presented for illustrative purposes to show the format and nature of results from thermodynamic calculations.
Table 1: Illustrative Calculated Thermodynamic Properties for a Magnesium Compound Reaction
This table shows the calculated enthalpy, Gibbs free energy, and entropy for a reaction pathway involving the formation of a magnesium borohydride intermediate from 300 K to 600 K. osti.gov
| Temperature (K) | ΔH (kJ/mol H₂) | ΔG (kJ/mol H₂) | ΔS (J/(K·mol H₂)) |
| 300 | 149.7 | 124.2 | 84.9 |
| 400 | 149.8 | 115.7 | 85.2 |
| 500 | 149.9 | 107.2 | 85.4 |
| 600 | 150.0 | 98.6 | 85.6 |
This interactive data table is based on calculated values for a magnesium borohydride reaction pathway and is for illustrative purposes only. osti.gov
Biochemical Mechanisms and Metabolic Pathways
Influence on Cellular Lipid Metabolism and Homeostasis
The balance of lipid synthesis, storage, and oxidation is fundamental to cellular energy homeostasis. Both magnesium and linoleic acid are key players in these interconnected pathways.
Impact on Very Low-Density Lipoprotein (VLDL) Assembly and Secretion
Magnesium supplementation has been demonstrated to influence the levels of VLDL, the primary carriers of endogenous triglycerides from the liver to other tissues. A study on patients with ischemic heart disease found that oral magnesium administration led to a significant 27% decrease in VLDL concentrations nih.gov. This was associated with a reduction in apolipoprotein B, the main structural protein of VLDL nih.gov. This suggests that adequate magnesium levels are important for maintaining a healthy lipoprotein profile, although the specific role of magnesium linoleate (B1235992) in the intricate processes of VLDL particle assembly and secretion from hepatocytes has not been elucidated.
Roles as a Cofactor in Fatty Acid Biosynthesis (e.g., Acetyl-CoA Carboxylase)
Magnesium ions (Mg2+) play a crucial role in the regulation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid biosynthesis. ACC catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. Research has shown that magnesium can activate a specific protein phosphatase (PP2A-like) that dephosphorylates and thereby activates ACC nih.govresearchgate.net. However, the regulatory role of divalent cations is complex; under different conditions, Mg2+ combined with ATP can act as a marked inhibitor of the polymerization and activity of ACC, in contrast to manganese ions which can promote its activity nih.gov. This dual regulatory capacity underscores the importance of magnesium in modulating the initial steps of fatty acid synthesis.
| Ion | Enzyme | Effect on Activity | Conditions |
| Mg2+ | Acetyl-CoA Carboxylase (ACC) | Activation | Via activation of a protein phosphatase nih.govresearchgate.net |
| Mg2+ + ATP | Acetyl-CoA Carboxylase (ACC) | Inhibition | Markedly inhibitory to enzyme polymerization nih.gov |
| Mn2+ | Acetyl-CoA Carboxylase (ACC) | Promotion | Promotes activity of protomeric form nih.gov |
Interactions with Enzymatic Systems and Metabolic Cycles
The metabolic fate of the linoleic acid component of magnesium linoleate is heavily dependent on specific enzymatic pathways, for which the magnesium ion serves as an essential cofactor.
Modulation of Desaturase Enzyme Activities (Δ5- and Δ6-desaturase)
The conversion of linoleic acid (18:2n-6) into longer, more unsaturated fatty acids like arachidonic acid (20:4n-6) is a critical pathway for the synthesis of signaling molecules. This process is catalyzed by a sequence of desaturase and elongase enzymes. Magnesium is an essential cofactor for the activity of Δ6-desaturase, the first enzyme in this cascade nih.gov.
Magnesium deficiency has been shown to directly impair this pathway. In one study, magnesium-deficient rats exhibited a decrease in Δ6-desaturase activity in liver microsomes nih.gov. This enzymatic impairment was consistent with changes in the fatty acid composition of cellular phospholipids (B1166683), which showed a reduced rate of conversion of linoleic acid to arachidonic acid nih.gov. Another study using cell cultures confirmed that magnesium deficiency impairs the metabolic conversion of linoleic acid, leading to an accumulation of linoleic acid and its immediate metabolites and a decrease in downstream products like arachidonic acid nih.gov. This indicates a functional impairment of either Δ5-desaturase, Δ6-desaturase, or both enzymes nih.gov. Therefore, this compound provides both the primary substrate (linoleic acid) and a necessary cofactor (magnesium) for this vital metabolic pathway.
| Condition | Enzyme Activity | Metabolic Effect |
| Magnesium Sufficiency | Normal Δ6-desaturase activity nih.gov | Efficient conversion of linoleic acid to downstream polyunsaturated fatty acids. |
| Magnesium Deficiency | Decreased Δ6-desaturase activity nih.gov | Impaired conversion of linoleic acid to arachidonic acid; accumulation of precursors nih.govnih.gov. |
Involvement with Cytochrome P450 Enzymes (CYP Epoxygenases, Monooxygenases)
The interaction between this compound and the cytochrome P450 (CYP) enzyme superfamily is primarily understood by examining its two constituent components: the magnesium ion and the linoleate molecule. Cytochrome P450 enzymes are heme-containing monooxygenases that play a critical role in the metabolism of a wide array of endogenous and exogenous compounds, including fatty acids. wikipedia.org
The magnesium ion is an essential cofactor for numerous enzymatic reactions, and its availability can influence metabolic processes. Deficiencies in magnesium have been observed to reduce the activity of CYP enzymes in the metabolism of certain drugs. nih.gov However, direct inhibition of CYP reactions by magnesium ions is not consistently observed. One study indicated that Mg(II) did not inhibit CYP-mediated reactions at micromolar concentrations in liver microsomes, unlike other divalent cations such as Cu(II). mdpi.com
Oxylipin Formation and Downstream Metabolites
This compound serves as a source of linoleic acid, a precursor for the synthesis of a diverse class of signaling molecules known as oxylipins. nih.gov Oxylipins are generated through the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids. The primary enzymatic pathways involved in the conversion of linoleic acid to oxylipins are catalyzed by cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases. nih.gov
These enzymatic processes are highly specific and lead to the formation of various biologically active metabolites. For instance, the 15-lipoxygenase-1 (15-LOX-1) enzyme metabolizes linoleic acid to produce 13(S)-hydroxyoctadecadienoic acid (13-S-HODE), a significant downstream metabolite. nih.gov
The downstream metabolites of linoleic acid exhibit a wide range of biological activities and function as potent lipid mediators. They are involved in regulating processes such as inflammation, blood pressure, and coagulation. nih.gov The specific oxylipins formed depend on the active enzymatic pathway within a particular cell type or tissue.
| Enzyme Family | Specific Enzyme Example | Primary Metabolite Example | General Function of Metabolites |
|---|---|---|---|
| Lipoxygenases (LOX) | 15-LOX-1 | 13(S)-Hydroxyoctadecadienoic acid (13-S-HODE) | Modulation of PPAR activity, cellular signaling |
| Cyclooxygenases (COX) | COX-1, COX-2 | Prostaglandin precursors | Inflammation, pain, fever |
| Cytochrome P450 (CYP) | CYP Epoxygenases | Epoxyoctadecenoic acids (EpOMEs) | Regulation of blood pressure, anti-inflammatory effects |
Role in Intracellular Ion Homeostasis and Transport Systems
The magnesium component of this compound is critically important for maintaining intracellular ion homeostasis. Magnesium is the second most abundant intracellular cation after potassium and is essential for the regulation of numerous cellular functions. oregonstate.edunih.govnih.gov
A primary role of intracellular magnesium is the regulation of ion transport across cell membranes. It is required for the function of active transport systems, such as the Na+/K+-ATPase pump, which maintains the concentration gradients of sodium and potassium across the plasma membrane. magnesium.ca Through its influence on these ion transport systems, magnesium directly affects the conduction of nerve impulses, the contraction of muscles, and the maintenance of a normal heart rhythm. oregonstate.edu
Furthermore, magnesium modulates the activity of various ion channels, including those for potassium and calcium. nih.gov It can act as a physiological calcium channel blocker, antagonizing the effects of calcium in processes like muscle contraction and neurotransmitter release. aneskey.com This regulatory function is vital for preventing cellular calcium overload and subsequent excitotoxicity. Within the cell, magnesium also contributes to the stability of mitochondrial membranes, which is crucial for cellular energy production and preventing apoptosis. aneskey.com
Interplay with Gene Expression and Transcriptional Regulation
Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Both components of this compound play a role in modulating the activity of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate genes involved in lipid metabolism and inflammation.
The linoleate moiety can be metabolized into oxylipins, such as 13-S-HODE, which act as natural ligands for PPARs. nih.gov The binding of these metabolites can activate or modulate the activity of different PPAR isoforms (PPARα, PPARγ, and PPARβ/δ), thereby influencing the expression of target genes. For example, the formation of 13-S-HODE from linoleic acid has been shown to promote PPARγ activity by downregulating the expression of PPARβ/δ, which acts as a suppressor of PPARγ. nih.gov
The magnesium ion also influences PPAR expression. Studies have demonstrated that a deficiency in magnesium can lead to an increase in the levels of PPARγ in vascular endothelial cells. nih.gov This suggests that magnesium homeostasis is linked to the transcriptional regulation of key metabolic regulators.
| Component | Mechanism of Action | Effect on PPARs | Reference Finding |
|---|---|---|---|
| Linoleate | Metabolized to 13-S-HODE, a natural PPAR ligand. | Modulates PPARγ and PPARβ/δ activity. | 13-S-HODE promotes PPARγ activity by downregulating PPARβ/δ. nih.gov |
| Magnesium | Influences cellular homeostasis and signaling pathways. | Affects PPARγ expression levels. | Magnesium deficiency increases PPARγ levels in HUVEC. nih.gov |
Influence on Nuclear Factor-kappa B (NFκB) and Sterol Regulatory Element-Binding Protein-1 (SREBP-1)
The linoleate portion of this compound can influence the activity of two critical transcription factors: Sterol Regulatory Element-Binding Protein-1 (SREBP-1) and Nuclear Factor-kappa B (NF-κB).
SREBP-1 is a key regulator of fatty acid and cholesterol biosynthesis. As a polyunsaturated fatty acid (PUFA), linoleic acid has been shown to suppress the maturation of SREBP-1. This inhibitory action is a crucial mechanism by which PUFAs control lipogenic gene expression, effectively reducing the synthesis of new fatty acids and cholesterol. nih.gov
The regulation of SREBP-1 is also interconnected with the NF-κB signaling pathway, which is a central regulator of inflammatory and immune responses. Recent research has revealed that the SREBP cleavage-activating protein (Scap) and SREBP1 form a complex with the inhibitor of NF-κB alpha (IκBα). This complex sequesters NF-κB near the endoplasmic reticulum, acting as a cytoplasmic checkpoint for its activation. nih.gov By influencing the SREBP-1 pathway, the linoleate component may therefore indirectly modulate the spatiotemporal activation of NF-κB, providing a link between lipid metabolism and inflammatory signaling.
Cellular Membrane Dynamics and Properties
The physical properties and dynamics of cellular membranes can be significantly influenced by this compound. The magnesium ion interacts with the negatively charged phosphate (B84403) headgroups of phospholipids in the cell membrane. This interaction can lead to changes in membrane fluidity and packing.
Molecular dynamics simulations have shown that the presence of magnesium ions can induce a tighter packing of fatty acid molecules within a bilayer. jst.go.jpresearchgate.net This effect can increase membrane rigidity. mdpi.com However, this increased packing may also lead to mechanical stress and the potential destabilization of the membrane, possibly through the formation of pores. jst.go.jpresearchgate.net
Cellular and Molecular Studies in Vitro
Mechanistic Investigations of Cellular Signaling Pathways
Understanding the molecular mechanisms by which magnesium linoleate (B1235992) exerts its effects involves investigating its influence on intracellular signaling pathways that regulate fundamental cellular processes like growth, proliferation, and metabolism.
The Phosphoinositide 3-Kinase (PI3K)/AKT pathway is a crucial signaling cascade involved in cell survival, proliferation, and growth. A growing body of evidence indicates that magnesium can modulate this pathway. Studies have shown that magnesium ions can enhance the biological behavior of osteoblasts, at least in part, by activating the PI3K/Akt signaling pathway. researchgate.net This activation is linked to increased osteogenesis. researchgate.net
In other cell types, such as macrophages, magnesium sulfate (B86663) has been shown to enhance PI3K/Akt activity, which is crucial for its anti-inflammatory effects. consensus.appnih.gov Blocking the PI3K pathway reverses the ability of magnesium to reduce inflammatory mediators. nih.gov This suggests that the PI3K/AKT pathway is a central mechanism for some of the biological actions of magnesium. consensus.appnih.gov
| Cell Type/Model | Key Finding | Reference |
|---|---|---|
| Rat Calvarial Osteoblasts | Mg²⁺ at 6 mM and 10 mM enhanced osteoblast behavior via PI3K/Akt activation. | researchgate.net |
| Murine Macrophages (RAW264.7) | Magnesium sulfate attenuated endotoxin-induced inflammation by enhancing PI3K/Akt activity. | nih.gov |
| Rat Small Intestine (Ischemia-Reperfusion Injury) | Magnesium sulfate's protective effect was linked to the activation of the PI3K/Akt pathway, reducing apoptosis. | nih.gov |
Magnesium plays a vital role in regulating ion transport across cellular membranes and is essential for mitochondrial function. Mitochondria are not only the powerhouses of the cell but are also key regulators of intracellular signaling, including calcium (Ca2+) homeostasis.
In vitro studies have shown that cytosolic magnesium concentrations can directly influence mitochondrial calcium uptake. An increase in cytosolic Mg2+ can inhibit the uptake of Ca2+ by mitochondria. nih.gov This is significant because mitochondrial calcium overload can trigger cell death pathways. Therefore, by modulating mitochondrial calcium handling, magnesium may protect cells from certain stressors.
Protein Phosphorylation Events
In vitro studies investigating the direct effects of magnesium linoleate on protein phosphorylation are not extensively documented in the available scientific literature. However, the roles of its individual components, magnesium (Mg²⁺) and linoleic acid, in modulating phosphorylation events are well-established, providing a basis for understanding the potential impact of the compound.
Magnesium is a critical cofactor for a vast number of enzymes, including protein kinases, which are responsible for phosphorylation. nih.gov Phosphoryl transfer reactions, fundamental to cellular signaling and metabolism, are dependent on Mg²⁺. nih.gov The ion's primary role is to coordinate with ATP, the phosphate (B84403) donor, thereby facilitating the transfer of the γ-phosphoryl group to a protein substrate. nih.gov This interaction is crucial for the catalytic activity of kinases. nih.gov
Studies have shown that Mg²⁺ is essential for the activity of key signaling proteins such as mTOR (mammalian target of rapamycin), a serine/threonine kinase that regulates cell growth, proliferation, and survival. In in vitro models using SaOS-2 cells, magnesium deficiency was found to decrease the phosphorylation of mTOR at serine 2448. researchgate.net Furthermore, magnesium ions have been shown to modulate the activity of L-type calcium channels in a phosphorylation-independent manner, highlighting the diverse roles of magnesium in cellular signaling. nih.gov The concentration of Mg²⁺ within the active site of protein kinases can also influence the efficiency of the phosphorylation reaction. chemrxiv.org
Linoleic acid, an omega-6 polyunsaturated fatty acid, can also influence protein phosphorylation cascades, often in the context of cellular stress and inflammatory responses. While direct modulation of kinase activity by linoleic acid is complex and context-dependent, its metabolites can act as signaling molecules that activate various protein kinases.
The interplay between magnesium and fatty acid metabolism further suggests an indirect influence on phosphorylation. Magnesium deficiency has been shown to impair the metabolism of linoleic acid in LLC-PK cells, leading to alterations in the fatty acid composition of cellular phospholipids (B1166683). nih.gov These changes in the membrane lipid environment can, in turn, affect the function of membrane-associated proteins, including kinases and receptors involved in signaling pathways that rely on phosphorylation.
Interactive Data Table: Selected Kinases and their Dependence on Magnesium
| Kinase | Family | Function | Role of Magnesium |
| Adenylate Kinase | Nucleoside-diphosphate kinase | ATP homeostasis | Essential cofactor for phosphoryl transfer |
| Protein Kinase A (PKA) | Serine/Threonine Kinase | Signal transduction (e.g., response to hormones) | Required for ATP binding and catalytic activity |
| mTOR | Serine/Threonine Kinase | Regulation of cell growth and proliferation | Phosphorylation is reduced in Mg²⁺ deficiency |
| ERK2 | Serine/Threonine Kinase | MAP kinase signaling pathway | Activated by physiological concentrations of Mg²⁺ |
Cellular Uptake, Localization, and Metabolism of this compound Components
The cellular uptake, localization, and metabolism of this compound as a single entity have not been extensively characterized. However, the pathways for its individual components, magnesium and linoleic acid, are well understood.
Magnesium Uptake and Localization
Magnesium is the second most abundant intracellular cation and is crucial for numerous cellular functions. nih.gov Eukaryotic cells maintain a complex system for regulating Mg²⁺ homeostasis. nih.gov The transport of Mg²⁺ across the cell membrane is mediated by specific channels and transporters. nih.gov While some of these transport mechanisms are highly specific for Mg²⁺, others can also transport other divalent cations. nih.gov Once inside the cell, magnesium does not remain free but is largely bound to ATP, other nucleotides, and various enzymes. nih.gov A significant portion is also sequestered within organelles such as the mitochondria and the endoplasmic reticulum. nih.gov
Linoleic Acid Uptake, Localization, and Metabolism
As a long-chain fatty acid, linoleic acid is transported across the plasma membrane by a combination of passive diffusion and protein-mediated transport involving fatty acid transporters. wikipedia.org Once inside the cell, it is rapidly activated to its coenzyme A (CoA) derivative, linoleoyl-CoA. This activated form can then be incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters. nih.gov
The primary location for the metabolism of linoleic acid is the endoplasmic reticulum. Here, it undergoes a series of desaturation and elongation reactions to produce other important polyunsaturated fatty acids, such as arachidonic acid. nih.gov This metabolic pathway is crucial for maintaining the correct fatty acid composition of cellular membranes, which in turn influences membrane fluidity and the function of embedded proteins. nih.gov
Studies have shown that magnesium levels can influence the metabolism of linoleic acid. In LLC-PK cells cultured in low magnesium concentrations, the conversion of linoleic acid to arachidonic acid was significantly reduced. nih.gov This suggests that magnesium deficiency can impair the activity of the desaturase enzymes involved in this metabolic pathway. nih.gov
Interactive Data Table: Cellular Fate of Magnesium and Linoleic Acid
| Component | Uptake Mechanism | Primary Intracellular Localization | Key Metabolic Pathways |
| Magnesium | Channel- and transporter-mediated | Bound to ATP, enzymes; sequestered in mitochondria and endoplasmic reticulum | Acts as a cofactor in numerous enzymatic reactions |
| Linoleic Acid | Passive diffusion and protein-mediated transport | Incorporated into phospholipids in cellular membranes | Desaturation and elongation to form other polyunsaturated fatty acids (e.g., arachidonic acid) |
Preclinical Research Models in Vivo Non Human
Animal Models for Investigating Mechanistic Insights
The selection of an appropriate animal model is critical for generating meaningful and translatable data. Models are chosen based on their physiological and genetic similarities to humans for the specific pathways under investigation.
Murine Models for Metabolic Studies
Murine models, which include mice and rats, are frequently employed in metabolic research due to their well-characterized genomes, short life cycles, and the availability of genetic modifications that can mimic human metabolic diseases. Studies in these models often assess the impact of a compound on parameters such as glucose homeostasis, insulin (B600854) sensitivity, and energy expenditure.
Role in Biological Processes within Specific Organ Systems
In vivo studies are invaluable for understanding how a compound affects the biological processes within various organ systems. This can include the cardiovascular, nervous, hepatic, and renal systems. Research on a complex immunomodulator known as P-MAPA, which is described as a "proteinaceous aggregate of ammonium (B1175870) and magnesium phospholinoleate-palmitoleate anhydride," has been conducted in animal models. These studies have indicated an ability to influence the immune system, particularly in the context of infectious or neoplastic processes farmabrasilis.org. However, as P-MAPA is a complex mixture, these findings cannot be exclusively attributed to magnesium linoleate (B1235992). Direct research examining the role of pure magnesium linoleate in the biological processes of specific organ systems in animal models is not apparent in the current body of scientific literature.
Evaluation of Biological Responses and Molecular Alterations
A key aspect of preclinical in vivo research is the evaluation of how a compound alters biological markers and molecular pathways. This includes changes in lipid profiles and gene expression, which can provide insights into the compound's mechanism of action.
Lipid Profile Modifications in Animal Tissues
The analysis of lipid profiles in various tissues, such as blood, liver, and adipose tissue, is a standard method to assess a compound's effect on lipid metabolism. Studies have independently investigated the effects of magnesium and linoleic acid on lipid profiles. For example, research in rats has shown that oils rich in linoleic acid can influence serum cholesterol and triglyceride levels cabidigitallibrary.org. In cows, metabolic conditions like ketosis are associated with changes in the mineral profile, including magnesium, and the lipid profile scij-tmvm.com. However, there is a lack of specific studies that have evaluated and reported on the modifications to lipid profiles in animal tissues following the administration of this compound.
Interactive Table: Hypothetical Data on Lipid Profile Modifications
The following table is a hypothetical representation of data that would be collected in a study on this compound, as no such data is currently available in the reviewed literature.
| Tissue | Lipid Analyte | Control Group (Vehicle) | This compound Group | Fold Change | p-value |
| Plasma | Total Cholesterol (mg/dL) | Data not available | Data not available | N/A | N/A |
| Plasma | Triglycerides (mg/dL) | Data not available | Data not available | N/A | N/A |
| Liver | Free Fatty Acids (nmol/g) | Data not available | Data not available | N/A | N/A |
| Adipose | Linoleic Acid (%) | Data not available | Data not available | N/A | N/A |
Gene Expression Changes in Preclinical Models
Modern preclinical studies frequently incorporate molecular biology techniques to analyze changes in gene expression. This can reveal the underlying genetic and signaling pathways affected by a compound. Studies on magnesium deficiency in mice have identified changes in the expression of genes related to muscle physiology and energy metabolism mdpi.com. For instance, magnesium deficiency has been shown to alter the expression of genes involved in muscle regeneration and energy homeostasis mdpi.comnih.gov.
Despite these related findings, specific research detailing the gene expression changes in preclinical models as a direct result of the administration of this compound is absent from the available scientific literature.
Interactive Table: Hypothetical Gene Expression Data
The following table is a hypothetical representation of data that would be collected in a study on this compound, as no such data is currently available in the reviewed literature.
| Gene | Tissue | Control Group (Relative Expression) | This compound Group (Relative Expression) | Fold Change | p-value |
| PPAR-γ | Liver | Data not available | Data not available | N/A | N/A |
| SREBP-1c | Adipose | Data not available | Data not available | N/A | N/A |
| FASN | Liver | Data not available | Data not available | N/A | N/A |
| CPT1A | Muscle | Data not available | Data not available | N/A | N/A |
Omics Technologies in Magnesium Linoleate Research
Metabolomics Approaches
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. It provides a functional readout of the physiological state of a cell and its response to external stimuli.
Metabolite profiling can be conducted using two primary strategies: untargeted and targeted metabolomics. lcms.cznih.gov Untargeted metabolomics aims to comprehensively measure as many detectable metabolites as possible in a sample to generate hypotheses and discover novel biomarkers. mdpi.comnih.gov This unbiased approach is particularly useful for exploring the broad metabolic impact of a substance. For instance, untargeted metabolomics in mulberry plants subjected to varying magnesium concentrations revealed significant perturbations in lipid and amino acid metabolism pathways. mdpi.com Similarly, studies on conditions like fatty liver hemorrhagic syndrome have used untargeted profiling to identify key metabolites, including linoleic acid, that are linked to the disease's pathogenesis. nih.gov These broad analyses can highlight pathways such as linoleic acid metabolism, arachidonic acid metabolism, and glycerolipid metabolism as being significantly affected. mdpi.com
Targeted metabolomics, in contrast, focuses on the precise quantification of a predefined set of specific metabolites. nih.govnih.gov This hypothesis-driven approach offers enhanced sensitivity and accuracy for validating findings from untargeted studies or for monitoring specific metabolic pathways. nih.gov After an untargeted analysis identifies a perturbed pathway, a targeted method can be developed to accurately measure changes in key molecules like linoleic acid, carnitine, or specific amino acids. nih.gov Both approaches often rely on advanced analytical platforms, primarily liquid chromatography-mass spectrometry (LC-MS), to separate and identify the metabolites. lcms.czmdpi.com
Oxylipins are a large family of oxygenated metabolites derived from the enzymatic or non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), including linoleic acid. wikipedia.orgmdpi.com These molecules are potent signaling lipids involved in a wide range of physiological and pathological processes, including inflammation. wikipedia.org The metabolism of linoleic acid gives rise to a specific profile of oxylipins, such as hydroxy-octadecadienoic acids (HODEs).
Analyzing these oxylipin profiles is critical for understanding the biological activity related to linoleate (B1235992) metabolism. Research using liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has comprehensively profiled oxylipins in various tissues. nih.gov Such studies have shown that dietary intake of different PUFAs can significantly alter oxylipin profiles, for example by increasing the n-3 oxylipins and reducing those derived from arachidonic acid, another omega-6 fatty acid. nih.gov Linoleic acid-derived oxylipins are often the most abundant in tissues and can have both pro- and anti-inflammatory effects. wikipedia.org Altered oxylipin profiles have been described in numerous inflammation-related diseases, making their analysis a key aspect of metabolic research. mdpi.com The primary enzymatic pathways responsible for oxylipin formation from precursors like linoleic acid are the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. nih.govfrontiersin.org
Lipidomics Methodologies
Lipidomics is a sub-discipline of metabolomics focused on the global analysis of lipids in a biological system. frontiersin.org Given that linoleic acid is a fundamental fatty acid and a building block for more complex lipids, lipidomics is essential for studying the impact of magnesium linoleate.
Comprehensive lipid profiling involves identifying and quantifying the multitude of distinct lipid species within a sample. ahajournals.org This is challenging due to the immense structural diversity of lipids, which are broadly categorized into classes such as fatty acyls, glycerolipids, glycerophospholipids, and sphingolipids. mdpi.commetwarebio.com Mass spectrometry (MS) is the dominant analytical technique for lipidomics, often coupled with liquid chromatography (LC) to separate different lipid classes before detection. frontiersin.orgmdpi.com Methodologies like hydrophilic interaction liquid chromatography (HILIC) can separate lipids based on their polar head groups, while reverse-phase (RP) chromatography separates them based on their fatty acyl chains. frontiersin.org
Targeted lipidomics approaches using tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), are powerful tools for accurately quantifying specific lipid molecules. frontiersin.orgnih.gov Such methods have been used to establish reference ranges for a wide array of fatty acids in human plasma. For example, a comprehensive study profiled 61 different fatty acids, providing quantitative values for major species including linoleic acid. plos.org This level of detail is crucial for assessing how supplementation or metabolic changes affect the levels of specific fatty acids.
Table 1: Plasma Concentrations of Major Fatty Acids in Healthy Young Adults This table presents a selection of fatty acid concentration ranges from a comprehensive profiling study. The data illustrates the typical quantitative values obtained through targeted lipidomics methodologies.
| Fatty Acid | Abbreviation | Mean (μmol/L) | 5th Percentile (μmol/L) | 95th Percentile (μmol/L) |
| Palmitic acid | C16:0 | 1587.4 | 313.3 | 4124.9 |
| Stearic acid | C18:0 | 416.3 | 114.3 | 998.9 |
| Oleic acid | C18:1n9 | 1297.8 | 31.6 | 3195.9 |
| Linoleic acid | C18:2n6 | 2336.8 | 226.7 | 4976.2 |
| α-Linolenic acid | C18:3n3 | 66.8 | 12.0 | 186.9 |
| Docosahexaenoic acid | C22:6n3 | 95.8 | 7.2 | 237.5 |
Data sourced from Abdelmagid SA, et al. (2015) plos.org.
Proteomics for Enzyme and Protein Expression Analysis
Proteomics involves the large-scale analysis of the proteome—the entire set of proteins produced by an organism or system. By measuring changes in protein expression and post-translational modifications, proteomics provides direct insight into cellular functions and enzymatic pathways. nih.govfrontiersin.org This is highly relevant for studying this compound, as magnesium is a critical cofactor for hundreds of enzymes, and linoleic acid metabolism is governed by a host of specific enzymes. mdpi.com
High-throughput proteomics, often using LC-MS/MS, can identify and quantify thousands of proteins in a single experiment. nih.gov This technology can be applied to uncover the regulatory mechanisms governing the activity of enzymes involved in linoleate metabolism. For instance, a proteomic analysis of Propionibacterium acnes identified 104 differentially expressed proteins in a mutant strain with high linoleate isomerase activity. nih.gov These proteins were primarily involved in metabolic pathways such as galactose and sucrose (B13894) metabolism, indicating a complex regulatory network. nih.govacs.org
Furthermore, proteomics can reveal how magnesium influences protein expression related to lipid metabolism. Studies have shown that magnesium supplementation can downregulate the expression of key proteins involved in lipid synthesis, such as Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein 1 (SREBP1), while increasing the expression of Lipoprotein Lipase (B570770) (LPL), which is involved in lipid oxidation. nih.gov This suggests that magnesium can shift the cellular machinery away from lipid storage and towards lipid breakdown. nih.govresearchgate.net The integration of proteomics with other omics data provides a powerful approach to build a comprehensive model of the molecular effects of this compound. nih.gov
Table 2: Examples of Differentially Expressed Proteins in a Mutant Strain with High Linoleate Isomerase Activity This table highlights proteins identified via proteomics that were differentially expressed, suggesting their role in regulating linoleic acid metabolism.
| Protein Name/Function | Regulation in High-Activity Strain | Associated Metabolic Pathway |
| Galactose-1-phosphate uridylyltransferase | Upregulated | Galactose Metabolism |
| Phosphoenolpyruvate-protein phosphotransferase | Upregulated | Phosphotransferase System |
| Sucrose-6-phosphate hydrolase | Upregulated | Sucrose Metabolism |
| Pyruvate kinase | Downregulated | Glycolysis / Gluconeogenesis |
| Fructose-bisphosphate aldolase | Downregulated | Glycolysis / Gluconeogenesis |
Data adapted from findings on Propionibacterium acnes in Li, Y., et al. (2023) nih.gov.
Multi-Omics Integration for Systems-Level Understanding
The integration of multiple "omics" disciplines—transcriptomics, proteomics, and metabolomics—provides a powerful framework for a holistic, systems-level understanding of the biological impact of compounds like this compound. This approach moves beyond the study of single molecules to map the complex and dynamic interactions within a biological system. By correlating changes across the spectrum of gene expression (transcriptome), protein abundance (proteome), and metabolite profiles (metabolome), researchers can elucidate the comprehensive mechanisms of action influenced by magnesium and linoleic acid.
Transcriptome-Proteome-Metabolome Correlations
Multi-omics integration aims to establish statistically significant correlations between the data layers to build a comprehensive picture of a cellular state. For instance, an increase in the transcript level of a specific gene should, in many cases, correlate with an increase in the abundance of the protein it encodes, which in turn should correlate with changes in the metabolites that the protein helps to produce or break down.
Research into the effects of magnesium has demonstrated profound impacts on gene expression and metabolic pathways. Studies using multi-omics approaches have begun to map these connections system-wide. For example, an investigation into the effects of varying magnesium concentrations on tea leaves revealed significant alterations in gene expression for pathways including alpha-linolenic acid metabolism. mdpi.com This suggests a direct link between magnesium availability and the transcriptional regulation of fatty acid pathways. The study identified hundreds of key genes and numerous metabolites that were differentially regulated, providing a rich dataset for correlation analysis. mdpi.com
Similarly, integrated transcriptome and metabolome analysis in rice under stress identified significant enrichment of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) in the linoleic acid metabolism pathway. mdpi.com This study demonstrated a clear correlation where the upregulation of lipoxygenase (LOX) genes was linked to the accumulation of linoleic acid derivatives like 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HPODE). mdpi.com
While direct multi-omics studies on this compound are not extensively documented, the principles from related research can be synthesized. A hypothetical correlation map for this compound would link magnesium's role as a cofactor in enzymatic reactions with the transcriptional and proteomic regulation of the linoleic acid metabolic pathway.
Table 1: Example of Correlated Changes in Linoleic Acid Metabolism from Omics Data
This table illustrates the types of correlations found in integrated transcriptome-metabolome studies focused on the linoleic acid pathway. mdpi.com
| Data Layer | Molecule ID / Gene Name | Change Detected | Correlated Metabolite | Change Detected |
| Transcriptome | Lipoxygenase (LOX) genes | Upregulation | 9(S)-HODE | Accumulation |
| Transcriptome | Lipoxygenase (LOX) genes | Upregulation | 13-OxoODE | Accumulation |
| Metabolome | 12,13-DHOME | Reduction | - | - |
Table 2: Key Metabolic Pathways Influenced by Magnesium Availability
This table summarizes findings from a study on tea leaves, showing how magnesium concentration affects gene expression and the content of related metabolites. mdpi.com
| Metabolic Pathway | Effect on Gene Expression | Corresponding Change in Metabolites |
| Photosynthesis | Increased with higher Mg | Increased chlorophyll (B73375) content |
| Alpha-Linolenic Acid Metabolism | Increased with higher Mg | Data not specified |
| Biosynthesis of Secondary Metabolites | Decreased with higher Mg | Decreased tea polyphenol & flavone (B191248) content |
| Anthocyanin Biosynthesis | Decreased with higher Mg | Data not specified |
The correlation between protein abundance and mRNA levels is often complex, with post-transcriptional, translational, and protein degradation controls causing discrepancies. However, integrated analyses have shown moderate cross-correlation between the transcriptome and proteome in single cells. biorxiv.org Conjoint analysis of proteome and transcriptome data in plants under magnesium deficiency also found that the abundance of numerous differentially abundant proteins (DAPs) matched well with the transcript levels of their corresponding DEGs, confirming a direct correlation for many key molecules. researchgate.net
Uncovering Transcriptional Regulatory Mechanisms
Transcriptional regulation is the process that controls which genes are turned on or off, and it is fundamental to a cell's ability to respond to its environment. wikipedia.org This process is primarily orchestrated by transcription factors (TFs)—proteins that bind to specific DNA sequences to either promote or block the recruitment of RNA polymerase. wikipedia.org Multi-omics approaches are instrumental in uncovering these regulatory mechanisms by identifying the TFs that are activated or repressed and linking them to the downstream genes they control.
Magnesium is essential for the fundamental processes of DNA replication and transcription. nih.gov It acts as a critical cofactor for RNA polymerase and stabilizes the structure of DNA and RNA, thereby influencing gene expression at a foundational level. nih.govnumberanalytics.com
Modern studies use multi-omics data to reverse-engineer transcriptional regulatory networks. By analyzing which genes are co-expressed across different conditions, researchers can identify modules of genes that are likely controlled by the same TFs. For example, a multi-omics study on Sophora tonkinensis was designed specifically to uncover the transcriptional regulatory mechanisms of magnesium ions on the synthesis of active ingredients. nih.govresearchgate.net This involved identifying differentially expressed TFs and correlating their expression with changes in metabolic pathways. nih.govresearchgate.net Similarly, research on citrus leaves under magnesium deficiency identified numerous upregulated TFs involved in responses to phytohormones and cell wall integrity signaling. researchgate.net
Uncovering the specific transcriptional regulatory mechanisms for this compound would involve:
Identifying Differentially Expressed TFs: Using transcriptomics (RNA-Seq) to determine which TF-encoding genes are upregulated or downregulated in response to this compound.
Predicting TF Targets: Using computational methods to predict the genes whose promoter regions contain binding sites for the identified TFs. This would focus on genes within the linoleic acid metabolism pathway and other relevant pathways.
Validating Interactions: Correlating the expression of the TFs with their predicted target genes and, ultimately, with the protein and metabolite data to confirm the regulatory relationship.
Table 3: Examples of Transcription Factor Families Regulated by Magnesium Status
This table, based on findings from studies on magnesium deficiency in plants, lists TF families that are responsive to magnesium levels and their potential regulatory roles. researchgate.net
| Transcription Factor Family | Expression Change (Mg-Deficiency) | Potential Regulatory Role |
| WRKY | Upregulated | Stress responses, phytohormone signaling |
| MYB | Upregulated | Regulation of secondary metabolism, development |
| AP2/ERF | Upregulated | Response to biotic and abiotic stress |
| bHLH | Upregulated | Iron homeostasis, flavonoid biosynthesis |
| NAC | Upregulated | Plant development, stress responses |
By integrating these layers of data, a comprehensive model can be built that shows how the presence of this compound initiates a cascade of transcriptional events, leading to widespread changes in the proteome and metabolome for a complete systems-level understanding.
Future Research Directions and Unaddressed Academic Questions
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of metallic soaps like magnesium linoleate (B1235992) is evolving from traditional methods towards more sustainable and efficient processes. Future research will likely focus on optimizing these "green" routes to enhance yield, purity, and environmental compatibility.
One promising area is the utilization of carbon dioxide as a reactant. A novel method has been developed for synthesizing various magnesium salt detergents, including magnesium linoleate, by using a quantitative carbon dioxide method, which improves CO2 utilization efficiency. researchgate.netresearchgate.net This approach aligns with green chemistry principles by consuming a greenhouse gas. Another key direction is the use of biodegradable and renewable raw materials. Research has demonstrated the synthesis of an environmentally friendly high-alkali this compound solution using linoleic acid as a biodegradable starting material. researchgate.net
The exploration of novel catalysts is also a critical research avenue. While some methods use catalysts like ammonia, future work could explore enzymatic or biocatalytic processes. researchgate.net For instance, research into the synthesis of resveratrol (B1683913) conjugated linoleate has successfully used N, N'-carbonyldiimidazole (CDI) as an efficient and eco-friendly catalyst, suggesting that similar catalytic systems could be adapted for this compound production. nih.govresearchgate.net Furthermore, the development of single-atom catalysts, such as a magnesium single-atom catalyst derived from spinach extracts, for other chemical reactions showcases the innovative potential of green chemistry in creating highly efficient and sustainable catalytic processes. rsc.org
| Synthesis Aspect | Traditional Approaches | Emerging Green Chemistry Approaches | Potential Research Focus |
| Raw Materials | Petroleum-based precursors | Biodegradable linoleic acid from plant oils. researchgate.net | Sourcing from non-food biomass or waste cooking oils. |
| Reactants | Harsh chemical bases | Quantitative use of Carbon Dioxide (CO2). researchgate.netresearchgate.net | CO2 capture and utilization (CCU) integration. |
| Catalysts | Homogeneous chemical catalysts | Biocatalysts (enzymes), efficient catalysts like CDI. nih.govresearchgate.net | Development of reusable, heterogeneous catalysts. |
| Solvents | Volatile organic compounds (e.g., toluene). researchgate.net | Solvent-free reactions or use of green solvents (e.g., water, supercritical fluids). pandawainstitute.com | Reaction optimization in benign solvent systems. |
| Energy Input | High-temperature processing | Microwave-assisted synthesis, lower reaction temperatures. pandawainstitute.com | Energy efficiency analysis and process intensification. |
Advanced Computational Modeling of Complex Biological Interactions
Computational modeling offers a powerful lens to predict and understand the behavior of this compound at a molecular level, a task that is challenging for experimental methods alone. Future research will require the development of highly accurate, multiscale models to simulate its interactions within complex biological environments like cell membranes and protein binding sites.
A significant hurdle has been the accurate modeling of the magnesium ion itself. Recently, improved atomistic models for Mg2+ have been developed that provide a more precise description of its behavior and interactions with biomolecules, which is a crucial first step. mpg.de These models can reduce the computational time needed to simulate magnesium binding from years to mere days or hours, enabling the discovery of novel ion binding sites. mpg.de
For the linoleate component, computational methods like molecular docking and dynamical nonequilibrium molecular dynamics (D-NEMD) are already being used to study its interactions with proteins, such as the allosteric modulation of the SARS-CoV-2 spike protein. elifesciences.orgnih.gov
The future lies in integrating these advanced models to simulate the entire this compound molecule. annualreviews.org This would allow researchers to investigate how the magnesium ion alters the conformational dynamics of the linoleate tail and how the fatty acid directs the magnesium to specific cellular locations. Such models could predict the compound's affinity for various enzymes and receptors, its transport across membranes, and its role in modulating membrane properties. acs.org
| Modeling Technique | Application to this compound Research | Key Research Questions to Address |
| Quantum Mechanics (QM) | Elucidating the precise geometry and electronic structure of the Mg-linoleate bond. | What is the nature and strength of the coordination bond? How does it influence the reactivity of the carboxylate group? |
| Atomistic Molecular Dynamics (MD) | Simulating the behavior of this compound within a lipid bilayer or protein binding pocket. mpg.de | How does this compound affect membrane fluidity and curvature? What are the key residues in a protein that interact with both the Mg2+ and the lipid chain? |
| Coarse-Graining (CG) | Modeling large-scale phenomena, such as the self-assembly of this compound into micelles or its distribution in cellular compartments over longer timescales. | What is the critical micelle concentration? How does it partition between different organelles? |
| Dynamical Nonequilibrium MD (D-NEMD) | Investigating the allosteric effects following the binding or release of this compound from a protein. elifesciences.org | How does binding at one site propagate structural changes to a distant functional site in an enzyme? |
| Hybrid QM/MM | Studying enzymatic reactions where the active site involving this compound is treated with high-accuracy QM while the surrounding protein and solvent are treated with efficient MM. | What is the precise mechanism by which an enzyme metabolizes this compound? |
Investigation of this compound in Emerging Biological Systems
While the roles of magnesium and linoleic acid are known in many core metabolic processes, their combined effect in more recently appreciated biological contexts is largely unexplored. Future investigations should target these emerging systems to uncover novel functions of this compound.
One of the most significant areas is the immune system. Magnesium is a critical regulator of immune function, and its deficiency can impair responses to pathogens and cancer. nih.gov It is essential for the activity of immune cells, and low levels are linked to increased inflammation and oxidative stress. nih.gov Linoleic acid and its metabolites are also potent signaling molecules in inflammation. Therefore, this compound could be a key modulator of immune homeostasis, and its role in the context of infectious diseases, chronic inflammation, and immuno-oncology warrants deep investigation.
Another emerging frontier is the host-microbiome interface. The gut microbiota influences and is influenced by nutrient availability. How gut microbes metabolize this compound and how the compound, in turn, affects the composition and function of the microbiome are unaddressed questions.
Furthermore, the study of specific magnesium transporters, like MgtA in bacteria, which is regulated by magnesium levels and activated by specific lipids, provides a template for inquiry. nih.gov Investigating whether this compound can directly influence the activity of such transporters or serve as a preferential substrate could reveal new roles in microbial physiology and pathogenesis.
| Emerging Biological System | Potential Role of this compound | Key Unaddressed Questions |
| Immunometabolism | Modulation of immune cell activation and differentiation by providing both a key cation and a lipid signaling precursor. nih.gov | Does it promote a pro- or anti-inflammatory phenotype in macrophages? Does it affect T-cell activation and function? |
| Host-Pathogen Interactions | Influencing bacterial virulence systems that are sensitive to magnesium and lipid environments. nih.gov | Can it alter the susceptibility of bacteria to antibiotics? Does it impact viral entry or replication? |
| Gut Microbiome | Serving as a prebiotic substrate or a modulator of microbial community structure. | How is this compound metabolized by gut bacteria? Does it affect the production of short-chain fatty acids? |
| Cellular Senescence | Affecting the signaling pathways that govern aging and age-related diseases. | Can it mitigate oxidative stress and inflammation associated with senescence? |
| Organelle Crosstalk | Acting as a signaling molecule between organelles like the ER and mitochondria, which are central to lipid metabolism. | Does it influence calcium homeostasis or the mitochondrial membrane potential? |
Development of Integrated Omics Strategies for Comprehensive Pathway Elucidation
To understand the full biological impact of this compound, a systems-level approach is necessary. The development of integrated "omics" strategies, combining transcriptomics, proteomics, and metabolomics, will be essential for mapping the complex molecular pathways it influences. thieme-connect.com
Such multi-omics approaches have already proven effective in related contexts. For example, integrated analyses have been used to uncover the regulatory mechanisms of magnesium ions on the synthesis of active ingredients in medicinal plants and to explore the mechanisms regulating linoleate isomerase activity in bacteria. nih.govacs.org These studies provide a blueprint for investigating this compound.
A future research strategy would involve treating cells or model organisms with this compound and then performing a time-course analysis using multiple omics platforms:
Transcriptomics (RNA-Seq) would identify genes whose expression is upregulated or downregulated, pointing to the signaling pathways and transcription factors that respond to the compound. frontiersin.org
Proteomics would quantify changes in the protein landscape, revealing effects on enzyme levels, structural proteins, and post-translational modifications.
Metabolomics would provide a snapshot of the metabolic state, identifying the downstream products of this compound metabolism and its impact on other metabolic pathways. researchgate.net
Integrating these datasets can reveal comprehensive cause-and-effect relationships, moving beyond simple correlations to build robust models of the compound's mechanism of action. mdpi.com
| Omics Technology | Information Provided | Application to this compound Research |
| Transcriptomics | Measures the abundance of RNA transcripts. | Identifies genes involved in lipid metabolism, ion transport, and inflammatory signaling that are regulated by this compound. |
| Proteomics | Measures protein expression levels and post-translational modifications. | Quantifies changes in key enzymes (e.g., lipoxygenases, desaturases) and transporters involved in magnesium and fatty acid homeostasis. |
| Metabolomics | Measures the levels of small-molecule metabolites. | Tracks the conversion of linoleic acid into its various bioactive derivatives (e.g., eicosanoids) and assesses the global impact on cellular metabolism. |
| Lipidomics | A subset of metabolomics focused on lipids. | Characterizes how this compound is incorporated into complex lipids (e.g., phospholipids (B1166683), triglycerides) and alters the overall lipid profile of membranes and cells. |
| Integrative Analysis | Combines datasets from multiple omics platforms. nih.gov | Builds a comprehensive network model showing how this compound-induced gene changes lead to protein changes, which in turn alter the metabolic state of the cell. |
Discovery of Regulatory Elements Governing this compound Metabolism and Function
The biological effects of this compound are ultimately controlled by a network of regulatory elements, including transcription factors and non-coding RNAs, that govern the expression of key genes. A major future challenge is to identify and characterize these specific regulatory molecules.
Research has already identified several master regulators of fatty acid and lipid metabolism. Transcription factors such as sterol regulatory element-binding proteins (SREBPs), peroxisome proliferator-activated receptors (PPARs), and liver X receptors (LXRs) are known to control the expression of genes involved in fatty acid synthesis, uptake, and storage. diva-portal.orgplos.org It is highly probable that this compound or its metabolites directly or indirectly influence the activity of these transcription factors. drugbank.com
Similarly, magnesium homeostasis is tightly regulated. nih.gov While less is known about specific sensors for organic magnesium compounds, it is conceivable that unique regulatory pathways exist. Future research could use techniques like Chromatin Immunoprecipitation sequencing (ChIP-seq) to identify the exact genomic locations where transcription factors bind in response to this compound treatment. oup.com This would reveal the direct gene targets and provide a mechanistic link between the compound and its effects on gene expression.
Furthermore, the role of non-coding RNAs, such as microRNAs, in regulating lipid metabolism is an area of growing interest. oup.com Screening for microRNAs that are altered by this compound could uncover a new layer of post-transcriptional regulation.
| Regulatory Element | Known Function | Potential Role in this compound Regulation | Experimental Approach for Discovery |
| PPARs (α, γ) | Master regulators of lipid metabolism and adipogenesis. plos.org | Mediate the transcriptional response to the linoleate portion of the molecule, affecting genes for fatty acid oxidation and storage. | Reporter Assays, ChIP-seq, Gene Knockdown (siRNA). |
| SREBPs (1c, 2) | Control genes for fatty acid and cholesterol synthesis. diva-portal.org | May be indirectly regulated by downstream metabolites of this compound, creating feedback loops. | Western Blot for cleavage activation, qPCR for target genes. |
| LXRs (α, β) | Sense oxysterol levels and regulate cholesterol and fatty acid metabolism. diva-portal.org | Could be activated by oxidized derivatives of linoleic acid, linking this compound to cholesterol homeostasis. | Ligand Binding Assays, ChIP-seq. |
| Magnesium Transporters (e.g., MgtA, MagT1) | Mediate the flux of Mg2+ across cellular membranes. nih.gov | Expression or activity could be modulated by the local lipid environment created by this compound. | Functional transport assays, Protein expression analysis. |
| MicroRNAs (e.g., miR-27, let-7) | Post-transcriptional repressors of gene expression, including in lipid metabolism. oup.com | Fine-tune the expression of key metabolic enzymes and transcription factors in response to this compound. | MicroRNA sequencing, Target validation with luciferase assays. |
Q & A
What methodologies are recommended for synthesizing and purifying magnesium linoleate from biological matrices?
Basic Research Focus
The Bligh-Dyer method is a foundational technique for lipid extraction, applicable to this compound isolation. This involves homogenizing wet tissue with chloroform-methanol (2:1 v/v), followed by phase separation with water and chloroform. The chloroform layer contains purified lipids, including this compound, with high reproducibility and minimal lipid degradation . For magnesium-specific purification, acid digestion (e.g., sulfuric acid) followed by neutralization and filtration can isolate magnesium compounds, as outlined in pharmacopeial protocols .
How can researchers validate the purity and composition of this compound?
Basic Research Focus
Key analytical methods include:
- Titration : Edetate disodium titration quantifies magnesium content via chelation, with 1 mL of 0.05 M edetate equivalent to 2.5490 mg Al₂O₃ (applicable to magnesium aluminometasilicate validation) .
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl) to monitor oxidation or degradation .
- Chromatography : Gas chromatography-mass spectrometry (GC-MS) resolves isomeric hydroperoxides and hydroxylinoleates from autooxidized linoleate .
What factors influence the thermal stability of this compound under varying atmospheric conditions?
Basic Research Focus
Thermogravimetric analysis (TGA) under nitrogen (inert) and oxygen (oxidative) atmospheres reveals decomposition kinetics. Key parameters include:
- Initial decomposition temperature : Lower in oxygen (e.g., ~200°C vs. ~250°C in nitrogen for methyl linoleate analogs) .
- Kinetic modeling : Activation energy () and pre-exponential factors derived via multiple linear regression. For methyl linoleate, under oxygen is ~65 kJ/mol, with a reaction order of 1.5 .
How do autooxidation pathways of linoleate derivatives affect this compound degradation?
Advanced Research Focus
Autooxidation generates hydroperoxides (e.g., 9- and 13-hydroperoxy-octadecadienoic acids) via free radical chain reactions. Key analytical approaches:
- GC-MS : Identifies methyl hydroxylinoleate isomers and hydroperoxide breakdown products .
- IR spectroscopy : Tracks loss of cis-unsaturation and growth of conjugated trans-double bonds .
- Kinetic studies : Monitor hydroperoxide accumulation rates under controlled temperature and light .
What experimental designs are optimal for studying this compound’s interaction with mitochondrial membranes?
Advanced Research Focus
Mitochondrial swelling assays evaluate potassium (K⁺) and chloride (Cl⁻) transport modulation:
- K⁺ uptake : Measure swelling in KCl with valinomycin (a K⁺ ionophore). Linoleate (2–20 μM) increases K⁺ uptake by 30–285% .
- Cl⁻ inhibition : Linoleate (>20 μM) blocks Cl⁻ transport via PIMAC (phosphate carrier) inhibition, quantified by reduced swelling in KCl + valinomycin .
- Controls : Use linoleoyl-CoA (non-PIMAC inhibitor) to isolate K⁺-specific effects .
How do catalytic hydrogenation kinetics inform this compound’s reactivity in lipid modification?
Advanced Research Focus
Palladium-catalyzed hydrogenation of linoleate follows a two-step mechanism:
Linoleate → Oleate : First-order kinetics with respect to hydrogen .
Oleate → Stearate : Half-order kinetics, influenced by catalyst loading and H₂ pressure .
Methodological considerations:
- Use initial rate analysis for step-specific kinetics.
- Monitor substrate depletion via thin-layer chromatography (TLC) or HPLC.
What are the methodological challenges in quantifying this compound in complex lipidomic profiles?
Advanced Research Focus
Challenges include:
- Co-elution : Overlap with structurally similar lipids (e.g., cholesteryl linoleate) in LC-MS. Mitigate using high-resolution tandem MS .
- Matrix effects : Biological samples require Folch extraction (chloroform:methanol 2:1) to minimize phospholipid interference .
- Oxidation artifacts : Work under nitrogen and add antioxidants (e.g., BHT) during extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
